molecular formula C19H18N2O4 B6033826 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)quinazolin-4(3H)-one

3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)quinazolin-4(3H)-one

Cat. No.: B6033826
M. Wt: 338.4 g/mol
InChI Key: ATXVAXQVWLEICB-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-methyl-6-(2-oxopropoxy)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a methoxyphenyl group at position 3, a methyl group at position 2, and a 2-oxopropoxy substituent at position 6 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties, making them a focal point in medicinal chemistry . The structural uniqueness of this compound lies in its substitution pattern, which may influence its physicochemical properties and pharmacological profile.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12(22)11-25-16-7-8-18-17(10-16)19(23)21(13(2)20-18)14-5-4-6-15(9-14)24-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXVAXQVWLEICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=O)C)C(=O)N1C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Position 2 Substituents: The target compound’s 2-methyl group contrasts with 2-mercapto () or 2-amino () groups.

Position 6 Substituents : The 2-oxopropoxy group in the target compound differs from iodinated () or morpholine-substituted () analogs. The ether linkage in 2-oxopropoxy may enhance solubility compared to halogens but reduce electrophilic reactivity .

Position 3 Substituents : The 3-methoxyphenyl group is shared with compounds in , but analogs with 4-fluorophenyl () or 3-oxo-3-phenylpropyl () groups exhibit divergent bioactivities, highlighting the role of aryl electronic effects.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 368.38 Not reported Methoxy, methyl, ketone, ether
3-(3-MeOPh)-2-mercapto-6-I-quinazolin-4-one 434.23 115–117 Mercapto, iodo, methoxy
3-(4-FPh)-2-Me-quinazolin-4-one 254.26 Not reported Fluorophenyl, methyl
3-(3-MeOPh)-2-aminoquinazolin-4-one 283.28 104–106 Amino, methoxy
  • Solubility : The 2-oxopropoxy group in the target compound likely enhances aqueous solubility compared to iodinated () or fluorophenyl () analogs due to its polar ether and ketone moieties.
  • Thermal Stability : Higher melting points (e.g., 115–117°C in ) correlate with crystalline structures, whereas the target compound’s melting point remains uncharacterized.

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